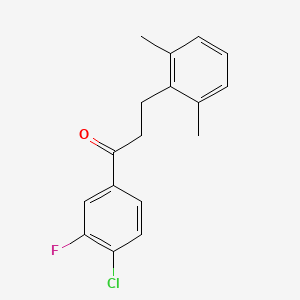

4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

Description

4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a fluorine atom, and a dimethylphenyl group attached to a propiophenone backbone

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWVHGAIBCABBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644797 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-96-6 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylphenyl with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution Reactions : The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Biology

The compound has potential biological applications, particularly in pharmacology:

- Enzyme Inhibition Studies : Its structural features make it suitable for investigating enzyme interactions and receptor binding mechanisms. The chloro and fluoro groups enhance binding affinity through halogen bonding or hydrophobic interactions.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects against specific cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Derivatives may exhibit activity against bacterial and fungal strains.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Anticancer Effects Study : Investigated the compound's ability to induce apoptosis in cancer cell lines.

- Antimicrobial Assessment : Evaluated the efficacy against various microbial strains.

- Ion Channel Modulation Research : Analyzed how similar compounds influence ion channel activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Findings |

|---|---|---|

| 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone | Anticancer | Induces apoptosis in specific cancer cell lines |

| 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluorobutyrophenone | Antimicrobial | Exhibits activity against certain bacteria |

| 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoroacetophenone | Ion Channel Modulation | Alters neurotransmission dynamics |

Industrial Applications

In industrial contexts, this compound may be utilized in the production of specialty chemicals or materials with tailored properties. Its unique reactivity profile makes it valuable for developing new compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity through halogen bonding or hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects.

Comparison with Similar Compounds

- 4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone can be compared with other aromatic ketones such as 4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoroacetophenone and 4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluorobutyrophenone.

Uniqueness:

- The presence of both chloro and fluoro groups in the compound provides unique chemical reactivity and binding properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Biological Activity

4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (CAS No. 898754-96-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClF O

- Molecular Weight : 290.76 g/mol

- Structural Characteristics : The compound features a chloro group at the para position and a fluoropropiophenone moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone primarily relates to its potential as a pharmacological agent. Studies have indicated various therapeutic effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some research indicates that derivatives of this compound could possess antimicrobial activity, potentially affecting bacterial and fungal strains.

The precise mechanisms through which 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Interaction with Ion Channels : Similar compounds have been shown to modulate ion channels, which could affect neurotransmission and muscle contraction.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on Anticancer Effects :

- Antimicrobial Assessment :

- Ion Channel Modulation :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended stoichiometric ratios for synthesizing 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, and how do deviations affect yield?

Methodological Answer: Optimal synthesis often involves careful control of molar ratios. For structurally related compounds (e.g., N-(2,6-dimethylphenyl)chloroacetamide), a 4:1 molar ratio of diethylamine to the primary reagent maximizes yield by ensuring complete deprotonation and minimizing side reactions . Deviations (e.g., excess diethylamine) may lead to byproducts like over-alkylated species. Researchers should perform kinetic studies using techniques like in situ IR spectroscopy to monitor intermediate formation.

Q. How can HPLC and GC-MS be applied to assess the purity of this compound, and what thresholds are considered acceptable?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, with ≥97% purity being standard for research-grade material . Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, such as residual solvents or low-molecular-weight byproducts. For rigorous characterization, combine with nuclear magnetic resonance (NMR) to resolve structural ambiguities .

Q. What safety protocols are critical when handling 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone?

Methodological Answer: Safety measures include:

Q. Which spectroscopic techniques are essential for initial structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro, fluoro groups) and aromatic proton environments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₅ClFO) with <5 ppm mass error .

- FT-IR : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIE) or computational modeling?

Methodological Answer:

- KIE Studies : Replace hydrogen with deuterium at reactive sites (e.g., α-carbon) to probe rate-determining steps. For example, a primary KIE (k_H/k_D > 2) suggests proton transfer is rate-limiting .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in fluorination or chlorination steps. Compare computed activation energies with experimental yields .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical. For example, (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one was resolved via XRD to confirm stereochemistry and bond angles . For amorphous samples, pair powder XRD with solid-state NMR to assess crystallinity and polymorphism.

Q. How can computational docking studies predict the compound’s potential as a kinase inhibitor or agrochemical intermediate?

Methodological Answer:

Q. What strategies mitigate contradictions in spectroscopic data during structural reassignment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.